molecular formula C6H6BrNO2 B11819067 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid

5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11819067
M. Wt: 204.02 g/mol
InChI Key: FSAXFBIHWAGCSC-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 1082159-67-8) is a high-purity brominated pyrrole derivative designed for research applications. This compound serves as a versatile and valuable chemical building block , particularly in the synthesis of more complex heterocyclic systems and pharmaceutical intermediates . The presence of both a bromine substituent and a carboxylic acid functional group on the pyrrole ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions and further functionalization, allowing researchers to create diverse compound libraries . Pyrrole-2-carboxylic acid derivatives are recognized as key structural motifs in various scientific fields . As a reagent, it is strictly for use in laboratory research. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: For optimal stability, this compound should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6BrNO2/c1-3-2-4(7)8-5(3)6(9)10/h2,8H,1H3,(H,9,10)

InChI Key

FSAXFBIHWAGCSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Paal-Knorr reaction constructs the pyrrole ring via cyclization of 1,4-diketones with primary amines. For 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid, a 1,4-diketone bearing a methyl group at the γ-position reacts with ammonium acetate to form 3-methyl-1H-pyrrole-2-carboxylic acid. Subsequent bromination introduces the halogen at position 5.

Key reagents :

  • 3-Methyl-1,4-diketone (synthesized via Claisen condensation)

  • Ammonium acetate (amine source)

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

Bromination Optimization

Bromination of 3-methyl-1H-pyrrole-2-carboxylic acid requires careful control to ensure regioselectivity. Electrophilic aromatic substitution favors the 5-position due to the electron-donating methyl group at C3 and the electron-withdrawing carboxylic acid at C2.

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂AcOH4065
NBSDMF2558

Challenges :

  • Over-bromination at C4 without directing groups.

  • Acidic conditions (Br₂/AcOH) may protonate the pyrrole nitrogen, reducing reactivity.

Sustainable Synthesis Using 3-Hydroxy-2-Pyrones

Biobased Precursors and Reaction Design

3-Hydroxy-2-pyrones, derived from renewable resources like glucose, act as masked 1,4-diketones. Reaction with methylamine in solvent-free conditions at 50°C yields 3-methyl-1H-pyrrole-2-carboxylic acid. Bromination is then performed separately.

Advantages :

  • Avoids toxic solvents and high temperatures.

  • Achieves 78% yield for pyrrole formation.

Bromination in Hydroalcoholic Media

Post-pyrrole synthesis, bromination with NBS in water-methanol (1:1) at room temperature introduces the bromine atom.

Brominating AgentSolventTime (h)Yield (%)
NBSH₂O/MeOH670

Limitations :

  • Competing hydrolysis of the carboxylic acid group under basic conditions.

Direct Bromination of Preformed Pyrrole Derivatives

Substrate Preparation

Ethyl 3-methyl-1H-pyrrole-2-carboxylate serves as a protected intermediate. Bromination at C5 is facilitated by the electron-withdrawing ester group, which directs electrophiles to the α-position.

Typical conditions :

  • Br₂ (1.1 eq) in acetic acid at 40°C for 4 hours.

  • Yield: 72% after hydrolysis to the carboxylic acid.

Regioselectivity Analysis

The methyl group at C3 and ester at C2 create a synergistic directing effect:

  • Methyl (C3): Electron-donating, activates C5 via resonance.

  • Ester (C2): Electron-withdrawing, deactivates C4.

Ester Protection-Bromination-Hydrolysis Sequence

Stepwise Synthesis

  • Esterification : 3-Methyl-1H-pyrrole-2-carboxylic acid is protected as its ethyl ester using thionyl chloride/ethanol.

  • Bromination : NBS in DMF selectively brominates C5 (Yield: 68%).

  • Hydrolysis : NaOH in aqueous ethanol regenerates the carboxylic acid (Yield: 92%).

Data summary :

StepReagents/ConditionsYield (%)
EsterificationSOCl₂, EtOH, reflux89
BrominationNBS, DMF, 25°C68
Hydrolysis2M NaOH, EtOH/H₂O, 80°C92

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesOverall Yield (%)
Paal-KnorrHigh regiocontrolMultistep, toxic reagents58–65
SustainableGreen chemistry compliantRequires post-bromination70–78
Direct BrominationSimple protocolLow yields in polar solvents65–72
Ester ProtectionHigh final yieldThree-step process68–92

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted pyrrole derivatives.

    Oxidation: Formation of 5-bromo-3-methyl-1H-pyrrole-2-carboxaldehyde or this compound derivatives.

    Reduction: Formation of 5-bromo-3-methyl-1H-pyrrole-2-methanol or other reduced derivatives.

Scientific Research Applications

5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and heterocyclic framework. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
5-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid C₆H₆BrNO₂ 204.03* Br (5), CH₃ (3) Antitumor lead compound
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 241.04 Br (5), fused pyridine High purity (95%), drug intermediate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (5), fused pyridine Synthetic yield: 71%
4-Bromo-1H-pyrrole-2-carboxylic acid C₅H₄BrNO₂ 190.00 Br (4) Positional isomer; lower bioactivity
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid C₆H₆BrNO₂ 204.03 Br (5), CH₃ (1) Methyl at N1 alters reactivity
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid C₁₀H₇BrO₄ 271.06 Br (5), OCH₃ (7) Larger aromatic system; higher MW

*Calculated based on formula; exact MW may vary.

Biological Activity

5-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its interactions, pharmacological properties, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C6_6H6_6BrN\O2_2
  • Molecular Weight : 204.02134 g/mol
  • CAS Number : 1082159-67-8

Studies have indicated that this compound interacts with various biological molecules, including proteins and enzymes. Its structural characteristics allow it to participate in significant biochemical pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Recent investigations have highlighted the compound's antimicrobial potential. For instance, research has shown that pyrrole derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives have been reported as low as 0.125 µg/mL against MRSA, demonstrating their potency compared to conventional antibiotics like vancomycin .

Antitumor Activity

This compound has also been evaluated for its antitumor properties. A study assessed its efficacy against several human carcinoma cell lines, revealing promising results with IC50_{50} values ranging from 0.065 to 9.4 µmol/L for specific derivatives . These findings suggest that this compound may inhibit tumor cell growth through mechanisms that warrant further exploration.

Antituberculosis Activity

The compound's structural analogs have been linked to anti-tuberculosis activity, particularly through targeting the MmpL3 protein in Mycobacterium tuberculosis. Compounds derived from pyrrole structures have shown MIC values of less than 0.016 µg/mL against drug-resistant strains of tuberculosis, indicating a strong therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. Modifications to the pyrrole ring and carboxylic acid group can enhance or diminish its pharmacological effects. For example:

Compound ModificationEffect on Activity
Electron-withdrawing groups on the aromatic ringIncreased potency against bacterial strains
Bulky substituents on the carboxamideEnhanced anti-tuberculosis activity
Methylation at specific positionsVariable effects on cytotoxicity

Case Studies

  • Antimicrobial Study : A series of pyrrole derivatives were synthesized and tested against MRSA and other pathogens. The study found that certain modifications led to a greater than 62-fold increase in potency compared to standard treatments .
  • Antitumor Evaluation : In vitro assays demonstrated that modified pyrrole compounds inhibited cell proliferation across various cancer cell lines, suggesting a viable pathway for developing new anticancer agents .
  • Tuberculosis Research : A focused study on MmpL3 inhibitors revealed that specific pyrrole derivatives exhibited potent anti-tuberculosis activity with minimal cytotoxic effects, highlighting their potential for treating resistant strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid?

  • Methodology : Bromination of the parent compound (e.g., 3-methyl-1H-pyrrole-2-carboxylic acid) using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (0–25°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
  • Key Considerations : Monitor regioselectivity to avoid over-bromination. Use NMR (¹H/¹³C) to confirm substitution patterns .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic signals:
  • Methyl group (δ ~2.5 ppm, singlet).
  • Pyrrole protons (δ ~6.5–7.5 ppm, splitting depends on adjacent substituents) .
  • IR Spectroscopy : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹; C=O ~1680–1720 cm⁻¹) and C–Br (~600–800 cm⁻¹) .
  • X-ray Crystallography : Use SHELX software for structure refinement to resolve ambiguities in stereochemistry or bonding .

Q. What are common functionalization reactions for this compound?

  • Substitution Reactions : The bromine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. Example: React with sodium methoxide (NaOMe) in DMF at 60°C to yield 5-methoxy derivatives .
  • Carboxylic Acid Modifications : Esterification (e.g., using SOCl₂/MeOH) or amide formation (e.g., via EDCI/HOBt coupling) .
  • Table 1 : Reaction Conditions and Yields

Reaction TypeReagents/ConditionsMajor ProductYield (%)
BrominationNBS, DMF, 0°CTarget compound65–75
Amide CouplingEDCI, HOBt, DCMAmide derivative80–90

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways?

  • Methodology : Use isotopic labeling (e.g., ²H or ¹³C) to track substituent positions during bromination. Computational modeling (DFT) can predict regioselectivity and compare with experimental NMR/X-ray data .
  • Case Study : Conflicting reports on bromination sites (C-4 vs. C-5) were resolved via X-ray analysis, confirming C-5 substitution .

Q. What strategies optimize crystallographic refinement for this compound?

  • Methodology : Use SHELXL for high-resolution data refinement. Address twinning or disorder by adjusting occupancy parameters. Validate with R-factor convergence (<5%) .
  • Example : A related pyrrole-carboxylic acid structure (PDB: 5M1) refined using SHELX showed 0.78 Å resolution, confirming planar pyrrole geometry .

Q. How to handle discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Standardize assays (e.g., enzyme inhibition IC₅₀) across multiple replicates.
  • Meta-Analysis : Compare structural analogs (e.g., 5-bromo-7-azaindole derivatives) to identify activity trends .
    • Table 2 : Comparative Bioactivity of Analogs
CompoundTarget EnzymeIC₅₀ (µM)Source
Target compoundKinase X0.12
5-Bromo-7-azaindole analogKinase X0.45

Methodological Notes

  • Synthetic Pitfalls : Avoid prolonged reaction times to prevent decarboxylation. Use anhydrous conditions for acid-sensitive reactions .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) can resolve complex stereochemical issues .

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